molecular formula C9H11BF3KO B13470470 Potassium trifluoro(3-methoxyphenethyl)borate

Potassium trifluoro(3-methoxyphenethyl)borate

Cat. No.: B13470470
M. Wt: 242.09 g/mol
InChI Key: HQARKRSHKMECCT-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methoxyphenethyl)borate: is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, making them suitable for a range of synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium trifluoro(3-methoxyphenethyl)borate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general procedure involves the in situ reaction of an organoborane with potassium bifluoride to form the trifluoroborate salt . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to produce the compound in bulk quantities. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(3-methoxyphenethyl)borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Chemistry: In chemistry, potassium trifluoro(3-methoxyphenethyl)borate is widely used in cross-coupling reactions to form carbon-carbon bonds. Its stability and reactivity make it a valuable reagent in organic synthesis .

Biology and Medicine: Its ability to form stable bonds with various organic molecules makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role in producing high-performance polymers and other materials is of significant interest .

Mechanism of Action

The mechanism by which potassium trifluoro(3-methoxyphenethyl)borate exerts its effects involves its ability to participate in various chemical reactions. The compound acts as a nucleophile in substitution reactions, facilitating the formation of new bonds. Its molecular targets and pathways are primarily related to its reactivity with other organic molecules, enabling the synthesis of complex structures .

Comparison with Similar Compounds

Uniqueness: Potassium trifluoro(3-methoxyphenethyl)borate stands out due to its specific functional groups, which impart unique reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of moisture and air stability, making it more suitable for certain synthetic applications .

Properties

Molecular Formula

C9H11BF3KO

Molecular Weight

242.09 g/mol

IUPAC Name

potassium;trifluoro-[2-(3-methoxyphenyl)ethyl]boranuide

InChI

InChI=1S/C9H11BF3O.K/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13;/h2-4,7H,5-6H2,1H3;/q-1;+1

InChI Key

HQARKRSHKMECCT-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1=CC(=CC=C1)OC)(F)(F)F.[K+]

Origin of Product

United States

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